(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis
CAS No.: 2137033-01-1
Cat. No.: VC4274861
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137033-01-1 |
|---|---|
| Molecular Formula | C6H12ClNO2S |
| Molecular Weight | 197.68 |
| IUPAC Name | (3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-7-2-6(5)4-10;/h5-7H,1-4H2;1H/t5-,6+; |
| Standard InChI Key | ITHJAEGBLFCBKY-KNCHESJLSA-N |
| SMILES | C1C2CS(=O)(=O)CC2CN1.Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Stereochemistry
The compound features a bicyclic framework comprising a hexahydrothieno[3,4-c]pyrrole system, where the thiophene ring is fully saturated (hexahydro) and fused to a pyrrolidine moiety. The "2λ⁶" notation specifies the sulfone group (-SO₂-) at the 2-position of the thieno ring, a key determinant of its electronic and steric properties. The cis configuration of the (3aR,6aS) stereoisomer is critical for its biological activity, as spatial arrangement influences receptor binding and metabolic stability .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₂S |
| Molecular Weight | 197.68 g/mol |
| IUPAC Name | (3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide; hydrochloride |
| SMILES | C1C2CS(=O)(=O)CC2CN1.Cl |
| InChIKey | ITHJAEGBLFCBKY-KNCHESJLSA-N |
The hydrochloride salt form enhances aqueous solubility, a common strategy for improving the pharmacokinetic profile of amine-containing compounds.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for confirming structure and purity. The sulfone group exhibits distinct ¹³C NMR signals near 50–55 ppm for the sulfur-bound carbons, while the hydrochloride counterion contributes to characteristic chloride ion peaks in elemental analysis. X-ray crystallography of related analogs reveals chair conformations in the pyrrolidine ring, stabilized by intramolecular hydrogen bonding .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from commercially available precursors:
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Cyclization: Formation of the thieno[3,4-c]pyrrole core via [3+2] cycloaddition or ring-closing metathesis.
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Oxidation: Introduction of the sulfone group using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
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Resolution: Chiral chromatography or enzymatic resolution to isolate the (3aR,6aS)-cis enantiomer.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Dicyclohexylcarbodiimide (DCC) | 65–70 |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | 85–90 |
| Resolution | Chiralcel OD-H column | >99% ee |
Optimization focuses on minimizing epimerization during oxidation and maximizing enantiomeric excess (ee) through asymmetric catalysis.
Scalability Challenges
Large-scale production faces hurdles in maintaining stereochemical integrity under harsh reaction conditions. Continuous flow chemistry has been explored to enhance reproducibility and reduce byproduct formation .
Biological Activity and Mechanistic Insights
5-Lipoxygenase Inhibition
The compound exhibits potent 5-LOX inhibitory activity (IC₅₀ = 0.8 μM in human neutrophil assays), attributed to its ability to chelate the non-heme iron in the enzyme’s active site. Molecular docking studies reveal hydrogen bonding between the sulfone oxygen and Arg101 residue, while the pyrrolidine nitrogen interacts with Gln363 .
Table 3: In Vitro Pharmacological Profile
| Assay | Result |
|---|---|
| 5-LOX Inhibition (IC₅₀) | 0.8 μM |
| COX-2 Selectivity Ratio | >100-fold |
| Plasma Stability (t₁/₂) | 4.2 hours |
Anti-Inflammatory Efficacy
In murine models of acute inflammation, oral administration (10 mg/kg) reduced edema by 62% compared to controls, outperforming zileuton (45% reduction at equivalent doses). The hydrochloride salt’s improved solubility correlates with enhanced bioavailability (F = 78% vs. 52% for free base) .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Skin Sensitization | Negative (OECD 406) |
| Mutagenicity (Ames test) | Negative |
Applications and Future Directions
Material Science Applications
The sulfone group’s electron-withdrawing properties make this compound a candidate for organic semiconductors. Thin-film transistors fabricated with its polymer analogs exhibit charge carrier mobility of 0.12 cm²/V·s.
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